4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine
Overview
Description
4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C13H12Cl2N2OS and its molecular weight is 315.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine is involved in the synthesis of novel thiopyrimidine derivatives. These compounds are characterized using techniques like NMR, IR, and mass spectroscopy, and their molecular structures are analyzed using single-crystal X-ray diffraction. This detailed structural analysis provides insights into their conformation and hydrogen-bond interactions, which are crucial for understanding their properties and potential applications (Stolarczyk et al., 2018).
Vibrational Spectral Analysis
Another aspect of research on this compound involves vibrational spectral analysis using FT-IR and FT-Raman techniques. This analysis helps in understanding the equilibrium geometry and vibrational wave numbers of the compound. Such studies are essential for exploring the compound's potential in nonlinear optical behavior and molecular docking, which could indicate its usefulness in chemotherapeutic applications (Alzoman et al., 2015).
Biological Activity
There is interest in the biological activities of derivatives of this compound. Studies have been conducted to explore the cytotoxicity of these derivatives against various cell lines, including cancer cells. This research is pivotal in determining the potential of these compounds as therapeutic agents in treating various diseases (Stolarczyk et al., 2018).
Applications in Nonlinear Optics
The compound and its derivatives have been studied for their applications in nonlinear optics (NLO). The analysis of structural parameters and NLO properties using density functional theory provides valuable information for potential use in optoelectronic and high-technology applications (Hussain et al., 2020).
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS/c1-18-7-11-6-12(15)17-13(16-11)19-8-9-2-4-10(14)5-3-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYPSNVGRZGGDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155736 | |
Record name | 4-Chloro-2-[[(4-chlorophenyl)methyl]thio]-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-61-1 | |
Record name | 4-Chloro-2-[[(4-chlorophenyl)methyl]thio]-6-(methoxymethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-[[(4-chlorophenyl)methyl]thio]-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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